N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with a unique structure that includes methoxyphenyl groups, a dioxaborolane ring, and a trifluoromethyl group
Preparation Methods
The synthesis of N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps. The synthetic route often starts with the preparation of the pyridine core, followed by the introduction of the trifluoromethyl group and the dioxaborolane ring. The methoxyphenyl groups are then added through a series of substitution reactions. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The methoxyphenyl groups and the dioxaborolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar compounds include:
N,N-bis(4-methoxybenzylidene)-1,4-phenylenediamine: This compound has a similar methoxyphenyl structure but lacks the dioxaborolane and trifluoromethyl groups.
N-(4-methoxy-benzyl)-4-methyl-benzamide: This compound has a methoxybenzyl group but differs in its core structure and functional groups.
4-methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide: This compound has a sulfonamide group and a different core structure.
The uniqueness of N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine lies in its combination of functional groups, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C29H34BF3N2O4 |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C29H34BF3N2O4/c1-19-26(29(31,32)33)24(30-38-27(2,3)28(4,5)39-30)16-25(34-19)35(17-20-8-12-22(36-6)13-9-20)18-21-10-14-23(37-7)15-11-21/h8-16H,17-18H2,1-7H3 |
InChI Key |
XVRRYDXKLXVAKC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C(F)(F)F)C)N(CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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